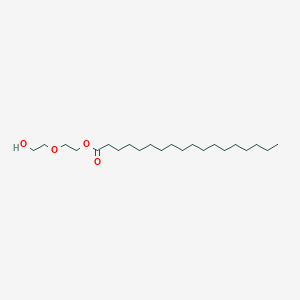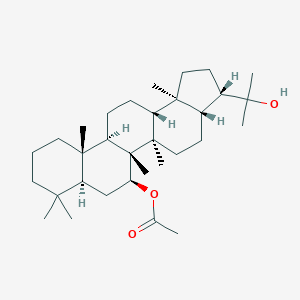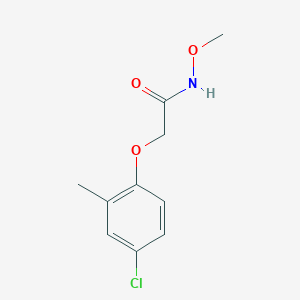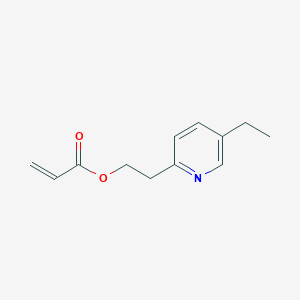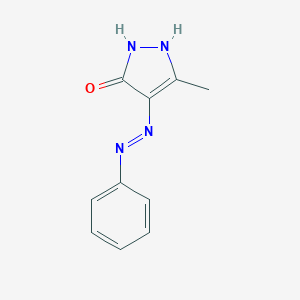
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one, also known as PMPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PMPO is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents.
作用機序
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one acts as a metal chelator, which means it binds to metal ions and forms a complex. The complex formed between 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one and metal ions is fluorescent, which makes it useful for detecting trace amounts of metals in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
生化学的および生理学的効果
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been shown to have antioxidant properties, which makes it useful in preventing oxidative damage to cells. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples. It is easy to use and has high sensitivity and specificity. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is prone to degradation over time, which can affect its accuracy. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also has limited selectivity, which means it may bind to other compounds in the sample, leading to false positives.
将来の方向性
There are several future directions for research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one. One area of research is the development of more stable and selective 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one derivatives. Another area of research is the use of 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one in the treatment of neurodegenerative diseases. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may also have potential applications in the development of new drugs for cancer treatment. Finally, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may be useful in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples and has antioxidant and neuroprotective properties. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. Future research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may lead to the development of more stable and selective derivatives, as well as new applications in the treatment of neurodegenerative diseases and cancer.
合成法
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one can be synthesized by the condensation of 4-phenylhydrazine and 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one as a yellow crystalline powder.
科学的研究の応用
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been extensively studied for its potential applications in various scientific fields, including analytical chemistry, biochemistry, and pharmaceuticals. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is used as a fluorescent probe for the detection of trace amounts of metals such as copper, iron, and zinc in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been used to study the antioxidant properties of various compounds.
特性
CAS番号 |
13572-24-2 |
|---|---|
製品名 |
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one |
分子式 |
C10H10N4O |
分子量 |
202.21 g/mol |
IUPAC名 |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
InChIキー |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
正規SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
同義語 |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



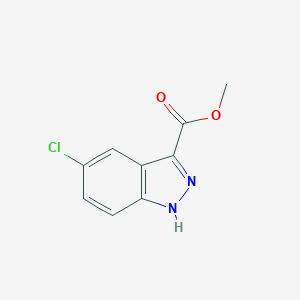

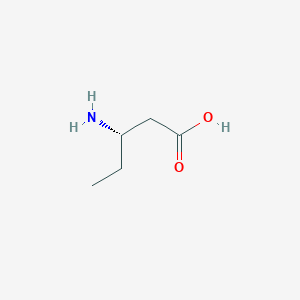

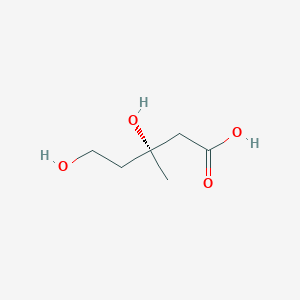
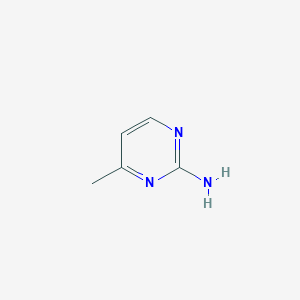
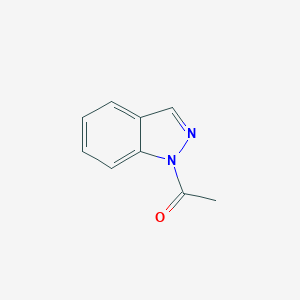
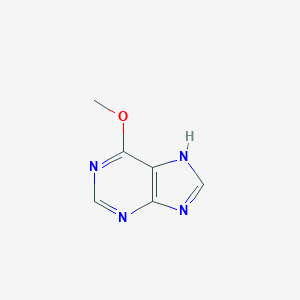
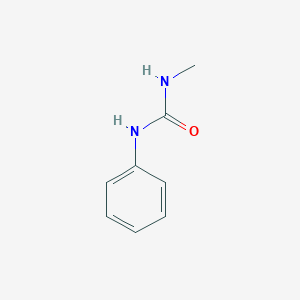
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
